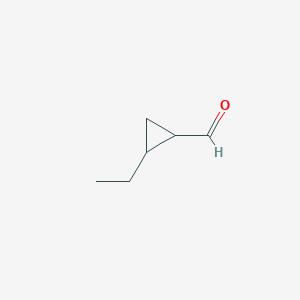

2-Ethylcyclopropane-1-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYXQQVRZALTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylcyclopropane 1 Carbaldehyde and Its Enantiomers

Direct Cyclopropanation Strategies

Direct strategies involve the formation of the cyclopropane (B1198618) ring from acyclic precursors in a manner that concurrently installs the desired substituents. These methods are often valued for their efficiency and atom economy.

Carbene/Carbenoid Additions to Olefins

A primary and widely utilized method for cyclopropane synthesis is the reaction of a carbene or a carbenoid with an alkene. fiveable.mewikipedia.org Carbenes are neutral, divalent carbon species that are highly reactive and act as electrophiles, readily reacting with nucleophilic carbon-carbon double bonds. openstax.org The reaction is a concerted cycloaddition, meaning it occurs in a single step, which preserves the stereochemistry of the starting alkene. libretexts.orgfiveable.me For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted product. libretexts.org

The generation of the carbene can be achieved through various methods, such as the decomposition of diazo compounds (like diazomethane) or the alpha-elimination of a haloform (e.g., chloroform (B151607) with a strong base). fiveable.meyoutube.com

A milder and more controlled alternative is the Simmons-Smith reaction, which utilizes a carbenoid—a metal-complexed reagent with carbene-like reactivity—instead of a free carbene. libretexts.orgwikipedia.org This reaction typically involves diiodomethane (B129776) and a zinc-copper couple to form (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a CH₂ group to the alkene. openstax.org Asymmetric variations of these additions have been developed using chiral catalysts to achieve stereoselective synthesis. rsc.org

| Method | Reagents | Reactive Intermediate | Key Features |

| Diazo Compound Decomposition | CH₂(CHO)N₂ (hypothetical), heat or light | Formylcarbene | Can be highly reactive; potential for side reactions. |

| Alpha-Elimination | CHCl₂(CHO) (hypothetical), KOH | Diformylcarbene (hypothetical) | Involves strong base; may not be suitable for base-sensitive substrates. |

| Simmons-Smith Reaction | CH₂(CHO)I (hypothetical), Zn(Cu) | Formylcarbenoid | Milder conditions; higher chemoselectivity. Asymmetric versions are known. wikipedia.org |

Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for synthesizing highly functionalized cyclopropanes. rsc.orgrsc.org This strategy involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (Michael acceptor). researchgate.net This initial step forms an enolate intermediate, which then undergoes an intramolecular nucleophilic substitution (a ring closure) to displace a leaving group, thereby forming the cyclopropane ring. rsc.org

The MIRC reaction is highly versatile, allowing for the creation of multiple new bonds and stereocenters in a single operation. unl.pt The stereochemical outcome of the reaction can be controlled through the use of chiral substrates, chiral nucleophiles, or chiral catalysts. researchgate.net

There are two main types of MIRC reactions. Type I involves a substrate that already contains a leaving group, while Type II involves a nucleophile that contains the leaving group. rsc.orgresearchgate.net This methodology is particularly effective for generating cyclopropane rings with excellent enantioselectivity. umn.eduaminer.cn

In recent years, organocatalysis has emerged as a premier tool for asymmetric synthesis, including the enantioselective construction of cyclopropanes via MIRC reactions. organic-chemistry.org Chiral secondary amines, such as derivatives of proline, are frequently used as catalysts. unl.ptorganic-chemistry.org These catalysts operate by reversibly forming a chiral iminium ion intermediate with an α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating the Michael addition, and the catalyst's chiral environment directs the nucleophile to attack a specific face of the molecule, thus controlling the stereochemistry of the newly formed stereocenters. princeton.edu

An organocatalytic asymmetric cascade Michael-alkylation of an α,β-unsaturated aldehyde with a compound like bromomalonate, catalyzed by a chiral diphenylprolinol TMS ether, can produce chiral cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.org This process efficiently forms two new carbon-carbon bonds and two stereogenic centers in one step. organic-chemistry.org

The stereochemical outcome of organocatalytic MIRC reactions is highly dependent on the interplay between the substrate, the nucleophile, and the catalyst. rsc.orgresearchgate.net The structure of the chiral catalyst is paramount in determining the level and sense of asymmetric induction. princeton.edu

For example, in the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates, the choice of base was found to be critical. unl.ptorganic-chemistry.org Using 2,6-lutidine as a base favored the cyclopropanation pathway, leading to the desired cyclopropane product in high enantiomeric excess. unl.pt However, switching the base to sodium acetate (B1210297) resulted in a spontaneous, stereoselective ring-opening of the cyclopropane product. unl.ptorganic-chemistry.org

The substituents on the α,β-unsaturated aldehyde and the nucleophile also play a significant role. The steric and electronic properties of these groups can influence the rate and selectivity of both the initial Michael addition and the subsequent ring-closing alkylation. The careful selection and matching of all three components—substrate, nucleophile, and catalyst—are essential for achieving optimal results in terms of yield and stereoselectivity. rsc.orgresearchgate.net

| Catalyst | Substrate | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | Bromomalonates | >30:1 | 90-98% organic-chemistry.org |

| Chiral Dihydroindole | α,β-Unsaturated Aldehydes | Stabilized Ylides | Not Reported | up to 94% princeton.edu |

| Cinchonidine | α,β-Unsaturated Aldehydes | Activated Methylene (B1212753) Compounds | Not Reported | High (Specific values vary) aminer.cn |

Transformation of Precursor Cyclopropane Derivatives

An alternative synthetic route to 2-Ethylcyclopropane-1-carbaldehyde involves starting with a molecule that already contains the 2-ethylcyclopropane core and then performing chemical modifications to install or unmask the carbaldehyde functional group. This approach is useful when appropriately substituted cyclopropane precursors are readily available.

Functional Group Interconversions at the Cyclopropane Ring

Functional group interconversion is a fundamental strategy in organic synthesis. For the preparation of 2-Ethylcyclopropane-1-carbaldehyde, several precursor cyclopropane derivatives can be envisaged.

Oxidation of a Primary Alcohol: The most direct precursor would be (2-ethylcyclopropyl)methanol. This primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Moffatt oxidation are commonly employed to effect this transformation while minimizing over-oxidation to the carboxylic acid.

Reduction of a Carboxylic Acid or its Derivatives: 2-Ethylcyclopropanecarboxylic acid or its corresponding esters (e.g., methyl or ethyl esters) can serve as precursors. These can be partially reduced to the aldehyde. A common method involves converting the carboxylic acid to an acid chloride, which is then subjected to reduction with a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) in a Rosenmund-type reduction. Alternatively, esters can be directly reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Ozonolysis of a Vinyl Group: A precursor such as 1-ethyl-2-vinylcyclopropane could be converted to the target aldehyde via oxidative cleavage of the vinyl group's double bond. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield 2-Ethylcyclopropane-1-carbaldehyde.

The table below summarizes these potential transformations.

| Precursor Compound | Reaction Type | Typical Reagents | Product |

| (2-Ethylcyclopropyl)methanol | Oxidation | PCC, DMP, Swern Oxidation | 2-Ethylcyclopropane-1-carbaldehyde |

| 2-Ethylcyclopropanecarboxylic acid | Reduction (via acid chloride) | 1. (COCl)₂ 2. LiAl(OtBu)₃H | 2-Ethylcyclopropane-1-carbaldehyde |

| Methyl 2-ethylcyclopropanecarboxylate | Reduction | DIBAL-H (-78 °C) | 2-Ethylcyclopropane-1-carbaldehyde |

| 1-Ethyl-2-vinylcyclopropane | Ozonolysis | 1. O₃ 2. Me₂S or Zn/H₂O | 2-Ethylcyclopropane-1-carbaldehyde |

Ring Contraction or Expansion Methodologies for Cyclopropane Formation

The formation of cyclopropane rings through the structural rearrangement of larger carbocyclic frameworks is a significant strategy in organic synthesis. rsc.org These ring contraction methods involve the rearrangement or extrusion of a small molecule from a larger parent ring, which can be either a carbocycle or a heterocycle. rsc.org Such reactions are valuable for creating highly strained or functionalized cyclopropanes that might be difficult to access through other means. researchgate.net

One notable approach involves a tandem reaction sequence starting from an α-hydroxycyclobutanone. A Wittig reaction, which typically converts ketones to alkenes, can initiate a process that simultaneously results in a 1,2-carbon migration. This migration leads to the contraction of the four-membered cyclobutane (B1203170) ring into a three-membered cyclopropane ring. For instance, the reaction of an α-hydroxycyclobutanone with a phosphonium (B103445) ylide yields an olefination product that rearranges to provide a highly functionalized cyclopropanecarbaldehyde in very good yield. organic-chemistry.orgresearchgate.net This method demonstrates how a larger, more accessible ring system can be synthetically manipulated to produce the desired cyclopropane core. researchgate.net

Another powerful method for carbocyclic ring contraction is the Favorskii rearrangement, which is a widely exploited reaction for this purpose. researchgate.net While classically used to convert cyclic α-halo ketones to carboxylic acid derivatives with a smaller ring, variations of this rearrangement can be adapted to synthesize cyclopropane structures.

Continuous-Flow Synthesis Approaches for Cyclopropyl (B3062369) Carbonyl Compounds

Continuous-flow chemistry has emerged as a powerful tool in organic synthesis, offering significant advantages in safety, efficiency, reproducibility, and scalability compared to traditional batch processes. researchgate.netillinois.edu This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are exothermic, involve unstable intermediates, or require rapid optimization. researchgate.net

The benefits of flow chemistry for such syntheses include:

Enhanced Safety: Better heat dissipation and handling of hazardous reagents or intermediates.

Improved Control: Precise manipulation of reaction variables leads to higher yields and purities.

Scalability: Production can be scaled up by running the system for longer periods or by using larger reactors.

Efficiency: Telescoping multiple steps reduces manual handling and purification losses. tue.nl

Enantioselective Synthesis of 2-Ethylcyclopropane-1-carbaldehyde

The synthesis of a specific enantiomer of 2-ethylcyclopropane-1-carbaldehyde is a primary objective in modern asymmetric synthesis, as the biological activity of chiral molecules is often confined to a single stereoisomer. Achieving this requires methods that can precisely control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring. Key strategies include the use of chiral catalysts, dynamic kinetic resolution, and chiral auxiliaries.

Chiral Catalyst and Ligand Design for Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation is one of the most powerful methods for synthesizing chiral cyclopropanes. This approach relies on a chiral transition metal complex that transfers a carbene fragment to an alkene with high stereocontrol. nih.gov The design of the chiral ligand coordinated to the metal center is crucial for inducing enantioselectivity.

Several catalytic systems have been developed for this purpose:

Cobalt(II)-Based Metalloradical Catalysis: New Co(II)-based catalytic systems supported by D₂-symmetric chiral amidoporphyrin ligands have proven highly efficient for the asymmetric cyclopropanation of a wide range of alkenes with diazo compounds. nih.gov These systems can activate various diazoalkanes for reaction with alkenes, affording chiral cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov

Chiral Pyridine Bis(oxazoline) (Pybox) Ligands: Cobalt catalysts paired with chiral Pybox ligands are also effective for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. nih.govdicp.ac.cn This method is notable for its ability to transfer alkyl-substituted carbenes, which can be challenging with other systems. nih.gov High levels of enantioselectivity can be achieved for monosubstituted and 1,1-disubstituted alkenes. dicp.ac.cn

Rhodium Catalysis and Chiral Poisoning: Rhodium(I) complexes are known to catalyze the cyclopropanation of alkenes. An innovative "chiral poisoning" approach uses a readily available racemic rhodium catalyst in combination with a chiral auxiliary ligand. rsc.org This chiral ligand selectively inhibits one of the enantiomers of the racemic catalyst, allowing the other to perform the enantioselective cyclopropanation. This strategy circumvents the often-difficult synthesis of pure chiral catalysts. rsc.org

| Catalyst System | Chiral Ligand Type | Carbene Precursor | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(II) Complex | D₂-Symmetric Amidoporphyrin | α-Heteroaryldiazomethanes | Broad alkene scope; excellent diastereo- and enantioselectivity. | nih.gov |

| Cobalt(II) Complex | Pyridine Bis(oxazoline) (Pybox) | gem-Dichloroalkanes | Effective for non-stabilized and alkyl-substituted carbenes. | nih.govdicp.ac.cn |

| Racemic Rhodium(I) Complex | Oxazoline-Phenol | Aryldiazoacetates | Uses a "chiral poison" to achieve asymmetry with a racemic catalyst. | rsc.org |

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.org This process combines a rapid and reversible racemization of the starting material with a slower, irreversible kinetic resolution step. princeton.edu In essence, the less reactive enantiomer is continuously converted into the more reactive one, which is then consumed in the enantioselective reaction. wikipedia.org

For the synthesis of chiral 2-ethylcyclopropane-1-carbaldehyde, a DKR approach could be envisioned starting with a racemic aldehyde that can be easily epimerized at its α-position. The key requirements for a successful DKR process are:

An effective catalyst for the rapid racemization of the starting material.

A highly enantioselective catalyst or reagent for the subsequent transformation.

The rate of racemization must be comparable to or faster than the rate of reaction of the faster-reacting enantiomer. princeton.edu

This methodology has been successfully applied to the asymmetric synthesis of 2,4-dialkyl cyclopentanones through conjugate reduction, where a base facilitates the rapid racemization of the starting enone while a chiral copper complex catalyzes the enantioselective reduction. nih.gov A similar principle could be applied where a racemic precursor to the cyclopropane is subjected to conditions that allow for both racemization and an enantioselective cyclopropane-forming reaction.

Stereocontrol via Chiral Auxiliaries and Substrate Control

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org This strategy offers robust and predictable stereocontrol that is often independent of the specific reaction conditions. nih.gov

A novel and highly effective method for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes employs a "temporary stereocentre" approach in a three-step sequence: rsc.org

Aldol (B89426) Reaction: The N-propionyl imide of a chiral auxiliary, such as an Evans oxazolidinone, undergoes a diastereoselective aldol reaction with an α,β-unsaturated aldehyde. This step installs a new stereocenter (a β-hydroxyl group) with high stereocontrol.

Directed Cyclopropanation: The newly formed hydroxyl group then acts as a directing group in a subsequent cyclopropanation reaction (e.g., a Simmons-Smith reaction) of the alkene moiety. This substrate-controlled reaction proceeds with high diastereoselectivity, controlled by the "temporary" stereocenter.

Retro-Aldol Cleavage: Finally, a retro-aldol reaction is performed to cleave the C-C bond formed in the first step. This step removes the chiral auxiliary and destroys the temporary stereocenter, releasing the final chiral cyclopropane-carboxaldehyde with high enantiomeric excess (>95% ee). rsc.org

| Step | Reaction | Purpose | Outcome | Reference |

|---|---|---|---|---|

| 1 | Diastereoselective Aldol Reaction | Install a temporary stereocenter using a chiral auxiliary. | syn-Aldol product with high diastereomeric excess. | rsc.org |

| 2 | Substrate-Directed Cyclopropanation | Use the temporary stereocenter to direct the formation of the cyclopropane ring. | Cyclopropyl-aldol adduct with high diastereoselectivity. | rsc.org |

| 3 | Retro-Aldol Cleavage | Remove the chiral auxiliary and the temporary stereocenter. | Chiral cyclopropane-carboxaldehyde in high enantiomeric excess. | rsc.org |

This methodology elegantly combines the principles of chiral auxiliaries and substrate control to achieve a highly efficient and enantioselective synthesis of the target class of molecules. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Ethylcyclopropane 1 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The carbaldehyde group in 2-ethylcyclopropane-1-carbaldehyde is a primary site for a variety of chemical transformations typical of aldehydes, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions to the Carbonyl

The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.netscribd.comethz.ch These reactions proceed through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final addition product. scribd.com

One of the most fundamental classes of nucleophilic addition is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a new carbon-carbon bond. mnstate.educhemistrysteps.commasterorganicchemistry.comlibretexts.org For 2-ethylcyclopropane-1-carbaldehyde, reaction with a Grignard reagent, such as ethylmagnesium bromide, followed by an acidic workup, would yield a secondary alcohol. libretexts.org

Another important nucleophilic addition is the formation of a cyanohydrin, which occurs when the aldehyde reacts with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN or NaCN) in a slightly basic medium. wikipedia.orglibretexts.orgyoutube.comchemistrysteps.compearson.com This reaction is significant as it introduces a new carbon center and the resulting cyanohydrin can be further transformed into other useful functional groups, such as α-hydroxy acids or β-aminoalcohols. chemistrysteps.compearson.com

The following table summarizes representative nucleophilic addition reactions of 2-ethylcyclopropane-1-carbaldehyde.

| Nucleophile (Reagent) | Product | Reaction Type |

| Ethylmagnesium bromide (CH₃CH₂MgBr) followed by H₃O⁺ | 1-(2-Ethylcyclopropyl)propan-1-ol | Grignard Reaction |

| Hydrogen Cyanide (HCN) with catalytic KCN | 2-Hydroxy-2-(2-ethylcyclopropyl)acetonitrile | Cyanohydrin Formation |

| Triphenylphosphonium ylide (e.g., Ph₃P=CH₂) | 1-Ethenyl-2-ethylcyclopropane | Wittig Reaction |

This table presents expected products based on established reactivity patterns of aldehydes.

Oxidation and Reduction Pathways

The aldehyde functional group of 2-ethylcyclopropane-1-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Mild oxidizing agents can selectively oxidize the aldehyde without affecting the cyclopropane (B1198618) ring. Tollens' reagent, a solution of silver nitrate (B79036) and ammonia, is a classic example used to test for aldehydes. khanacademy.orgyoutube.comdoubtnut.com A positive test with 2-ethylcyclopropane-1-carbaldehyde would result in the formation of a silver mirror and the corresponding 2-ethylcyclopropane-1-carboxylate anion, which upon acidification yields 2-ethylcyclopropane-1-carboxylic acid. khanacademy.orgyoutube.com Other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also effect this transformation. The oxidation of a similar compound, 2-bromo-2-methylcyclopropane-1-carbaldehyde, to its corresponding carboxylic acid has been documented. shachemlin.com

Reduction: The reduction of the carbaldehyde to a primary alcohol, (2-ethylcyclopropyl)methanol, can be achieved using various hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones. youtube.comnih.gov For more robust reductions, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aldehydes to primary alcohols. soton.ac.ukresearchgate.net The reduction of (1R,2R)-2-ethylcyclopropane-1-carbaldehyde to the corresponding alcohol using LiAlH₄ has been reported as a step in a multi-step synthesis. soton.ac.ukupertis.ac.id

The table below summarizes key oxidation and reduction reactions.

| Reagent | Product | Reaction Type |

| Tollens' Reagent (Ag(NH₃)₂⁺) followed by H₃O⁺ | 2-Ethylcyclopropane-1-carboxylic acid | Oxidation |

| Pyridinium Chlorochromate (PCC) | 2-Ethylcyclopropane-1-carboxylic acid | Oxidation |

| Sodium Borohydride (NaBH₄) | (2-Ethylcyclopropyl)methanol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | (2-Ethylcyclopropyl)methanol | Reduction |

This table illustrates common transformations for aldehydes applied to the specific substrate.

Condensation and Imine/Enamine Formation

The carbonyl group of 2-ethylcyclopropane-1-carbaldehyde can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

Imine and Enamine Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. youtube.comanalis.com.myresearchgate.netresearchgate.netfu-berlin.deorganic-chemistry.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. researchgate.netresearchgate.net If a secondary amine (R₂NH) is used, the final product is an enamine, where the double bond is formed between the former carbonyl carbon and the adjacent carbon atom. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl cyanoacetate. libretexts.orgdoubtnut.comlibretexts.orgnih.govyoutube.com The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine, and results in the formation of an α,β-unsaturated product. libretexts.orglibretexts.org

The following table provides examples of these condensation reactions.

| Reactant | Product Type | Reaction Name |

| Methylamine (CH₃NH₂) | N-(2-Ethylcyclopropyl)methylidene)methanamine | Imine Formation |

| Diethylamine ((CH₃CH₂)₂NH) | 1-(2-Ethylcyclopropyl)-N,N-diethylprop-1-en-2-amine | Enamine Formation |

| Malononitrile (CH₂(CN)₂) | 2-(2-Ethylcyclopropylidene)malononitrile | Knoevenagel Condensation |

| Diethyl malonate | Diethyl 2-(2-ethylcyclopropylidene)malonate | Knoevenagel Condensation |

This table shows expected products from the application of general condensation reactions to 2-ethylcyclopropane-1-carbaldehyde.

Cyclopropane Ring-Opening Reactions

The inherent strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage under various conditions, including thermal, photochemical, and acidic environments. ethernet.edu.etzu.edu.jo The presence of the electron-withdrawing aldehyde group can influence the regioselectivity and facility of these ring-opening reactions.

Thermal and Photochemical Rearrangements

Thermal Rearrangements: The thermal isomerization of cyclopropanes often involves the formation of diradical intermediates, leading to geometric or structural isomers. researchgate.netacs.orgrsc.org For 2-ethylcyclopropane-1-carbaldehyde, heating could potentially lead to cis-trans isomerization or rearrangement to form open-chain isomers. For instance, the thermal rearrangement of cyclopropyl (B3062369) carbenes, which can be generated from the corresponding tosylhydrazones of cyclopropyl aldehydes, is known to produce cyclobutenes. mnstate.edu

Photochemical Rearrangements: Photochemical excitation of cyclopropyl carbonyl compounds can induce unique rearrangements. The oxa-di-π-methane rearrangement is a well-known photochemical reaction of β,γ-unsaturated carbonyl compounds that can yield cyclopropyl aldehydes. mnstate.edu Conversely, irradiation of cyclopropyl aldehydes or ketones can lead to ring-opening or other rearrangements. uni-regensburg.de For example, photochemical reactions of cyclopropyl methyl ketone have been studied, and while oxetane (B1205548) formation can occur in the presence of alkenes, the cyclopropyl ring itself can remain intact under certain conditions. uni-regensburg.de The photolysis of related cyclopropyl diazo compounds has been shown to generate carbenes that rearrange to cyclobutenes. libretexts.org

| Conditions | Intermediate/Process | Potential Product(s) |

| High Temperature (Thermolysis) | Diradical intermediate | Geometric isomers, open-chain isomers (e.g., pentenals) |

| UV Irradiation (Photolysis) | Excited state, potential carbene formation | Cyclobutene derivatives, open-chain isomers |

This table outlines potential outcomes based on the general principles of thermal and photochemical reactions of cyclopropanes.

Acid-Catalyzed Ring Opening and Rearrangements

The presence of the aldehyde group, which can be protonated or coordinated to a Lewis acid, facilitates the opening of the cyclopropane ring. These reactions often proceed through a carbocationic intermediate, leading to a variety of rearranged products.

Brønsted Acid Catalysis: Strong Brønsted acids, such as p-toluenesulfonic acid (PTSA), can catalyze the rearrangement of cyclopropane carbaldehydes. wikipedia.orgnih.gov This type of reaction, known as the Cloke-Wilson rearrangement, involves the protonation of the carbonyl oxygen, followed by ring opening to form a stabilized carbocation. This intermediate can then undergo further reactions, such as hydration and cyclization, to yield products like substituted tetrahydrofurans. wikipedia.orgpearson.com

Lewis Acid Catalysis: Lewis acids (e.g., Bi(OTf)₃, Sc(OTf)₃, Yb(OTf)₃) are effective catalysts for the ring-opening of donor-acceptor cyclopropanes. researchgate.netnih.govuni-regensburg.de The Lewis acid coordinates to the carbonyl oxygen, activating the cyclopropane ring towards nucleophilic attack or rearrangement. uni-regensburg.de Depending on the Lewis acid and other reactants present, these reactions can lead to formal [3+2] or [4+1] cycloadditions, yielding various heterocyclic structures. uni-regensburg.deacs.org For example, Lewis acid-catalyzed reactions of cyclopropane carbaldehydes with aryl hydrazines have been shown to produce tetrahydropyridazines. acs.org

| Catalyst Type | Intermediate | Typical Product(s) |

| Brønsted Acid (e.g., p-TsOH) | Carbocation | Substituted tetrahydrofurans |

| Lewis Acid (e.g., Sc(OTf)₃) | Lewis acid-carbonyl complex, carbocation | Friedel-Crafts type products, various heterocycles |

This table summarizes the outcomes of acid-catalyzed reactions based on studies of similar donor-acceptor cyclopropanes.

Metal-Catalyzed Ring Opening and Functionalization

The strained C-C bonds of the cyclopropane ring in 2-ethylcyclopropane-1-carbaldehyde are susceptible to cleavage by transition metal complexes. This activation provides a pathway to various functionalized acyclic products. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring and the nature of the metal catalyst and ligands.

Transition metals can insert into a C-C bond of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate. wikipedia.org This process is a key step in many catalytic transformations of cyclopropanes. For cyclopropanes bearing a carbonyl group, such as 2-ethylcyclopropane-1-carbaldehyde, the reaction can be directed by the coordination of the metal to the aldehyde oxygen. This coordination can facilitate the cleavage of the distal C-C bond (the bond opposite to the substituent).

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, can also be extended to the strained sigma bonds of cyclopropanes. In the context of cyclopropenes, carbometalation has been shown to proceed with high regio- and diastereoselectivity, leading to the formation of polysubstituted cyclopropanes. While less common for cyclopropane carbaldehydes, analogous pathways could potentially lead to ring-opened products after the initial addition.

Research on related donor-acceptor cyclopropanes has shown that Lewis acids can catalyze their ring-opening, which proceeds through the formation of a 1,3-dipole. researchgate.net This principle can be extended to metal-catalyzed processes where the metal acts as a Lewis acid to activate the cyclopropane ring.

| Catalyst Type | Intermediate | Potential Products |

| Transition Metal (e.g., Pd, Rh, Ni) | Metallacyclobutane | Functionalized open-chain aldehydes |

| Organometallic Reagents (e.g., Grignard) | Ring-opened organometallic species | Alcohols, ketones after functionalization |

| Lewis Acidic Metals (e.g., Ga, Cu, Yb) | 1,3-dipolar intermediate | Products of cycloaddition or nucleophilic trapping |

The ring opening of cyclopropanes can also proceed through radical mechanisms. The high ring strain of the cyclopropyl group makes the cyclopropylmethyl radical prone to rapid ring opening to form the corresponding homoallyl radical. This principle is utilized in "radical clock" experiments to determine the rates of radical reactions.

In the context of 2-ethylcyclopropane-1-carbaldehyde, a radical can be generated at a position alpha to the carbonyl group or by the addition of a radical species to the cyclopropane ring. The subsequent ring opening would lead to a radical intermediate that can be trapped or undergo further reactions. For instance, photoredox catalysis has been employed for the formal cycloadditions of vinylcyclopropanes via radical intermediates. nih.gov While direct evidence for 2-ethylcyclopropane-1-carbaldehyde is limited, the generation of an acyl radical from the aldehyde, followed by interaction with the cyclopropane ring, could initiate a ring-opening cascade. beilstein-journals.org

Studies on the ring-opening of the cyclopropyl radical itself, generated from cyclopropane-carboxaldehyde, have been a subject of theoretical and experimental interest to understand the stereochemistry of the process. acs.org These studies indicate that the ring fission leads to an allyl radical, a pathway that would be relevant for 2-ethylcyclopropane-1-carbaldehyde under radical conditions. acs.org

| Initiator | Intermediate Radical | Consequence |

| Radical Initiator (e.g., AIBN, light) | Cyclopropylmethyl radical | Ring opening to homoallyl radical |

| Photoredox Catalyst | Radical anion/cation | Initiation of ring-opening/cycloaddition cascades |

| Metal-based radical generation | Metal-bound radical species | Controlled radical functionalization |

Base-Catalyzed Ring Opening

The presence of the electron-withdrawing aldehyde group in 2-ethylcyclopropane-1-carbaldehyde can activate the cyclopropane ring towards nucleophilic attack, facilitating base-catalyzed ring opening. In this mechanism, a nucleophilic base attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate. This intermediate is often stabilized by the adjacent carbonyl group.

For donor-acceptor cyclopropanes, which share electronic similarities with 2-ethylcyclopropane-1-carbaldehyde, base-catalyzed ring-opening and subsequent recyclization have been used to synthesize various heterocyclic compounds, such as γ-lactams. lnu.edu.cn The reaction of EWG-activated cyclopropanecarboxamides with a Lewis base like DABCO generates a zwitterionic intermediate that can undergo further reactions. lnu.edu.cn A similar activation of 2-ethylcyclopropane-1-carbaldehyde by a base could lead to a ring-opened enolate, which could then be trapped by an electrophile.

| Base | Intermediate | Potential Outcome |

| Strong, non-nucleophilic base (e.g., LDA) | Enolate formation at α-position | Subsequent alkylation or condensation |

| Nucleophilic base (e.g., RO⁻, R₂NH) | Ring-opened carbanion/enolate | Michael-type addition products |

| Organocatalyst (e.g., DABCO) | Zwitterionic intermediate | Cycloaddition or annulation products |

Cycloaddition Reactions Involving Cyclopropane Carbaldehydes

Cyclopropane carbaldehydes are valuable precursors in cycloaddition reactions, where the ring strain is released to drive the formation of larger, more complex cyclic systems. These reactions often proceed through a formal [3+n] cycloaddition, where the three-carbon cyclopropane unit reacts with a 'n'-atom component.

Donor-acceptor cyclopropanes are well-known to act as 1,3-dipole synthons in [3+2] cycloaddition reactions to form five-membered rings. researchgate.net In these reactions, a Lewis acid or an organocatalyst activates the cyclopropane, leading to ring opening and the formation of a zwitterionic intermediate that can be trapped by a dipolarophile.

While much of the research has focused on cyclopropanes with two electron-withdrawing groups, cyclopropane carbaldehydes can also participate in such transformations. For instance, the reaction of donor-acceptor cyclopropanes with enamines, catalyzed by Lewis acids, provides access to functionalized cyclopentane (B165970) derivatives. researchgate.net The aldehyde group in 2-ethylcyclopropane-1-carbaldehyde can be converted into an iminium ion by a chiral secondary amine catalyst, which then activates the cyclopropane for a [3+2] cycloaddition with a suitable partner. This strategy has been employed for the enantioselective synthesis of various heterocyclic and carbocyclic compounds.

| Reaction Partner | Catalyst | Product Type |

| Alkenes | Lewis Acid (e.g., Sn(OTf)₂) | Substituted cyclopentanes acs.org |

| Aldehydes | Lewis Acid or Organocatalyst | Substituted tetrahydrofurans |

| Imines/Nitrones | Organocatalyst/Metal Catalyst | Substituted pyrrolidines/isoxazolidines rsc.org |

| Thiourea | Organocatalyst | Dihydrothiophenes researchgate.net |

The Prins reaction typically involves the acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound. Cyclopropane carbaldehydes have been shown to be effective substrates in Prins-type cyclizations, where the cyclopropane ring itself acts as the nucleophilic component after activation of the aldehyde. acs.orgresearchgate.netbeilstein-journals.orgx-mol.comacs.org

In the presence of a Lewis acid, the aldehyde of 2-ethylcyclopropane-1-carbaldehyde is activated, prompting a nucleophilic attack from a tethered or external π-system (like an alkene or alkyne). This is followed by the opening of the cyclopropane ring to relieve strain, often leading to the formation of medium-sized rings. For example, the TiCl₄-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol (B139374) has been reported to stereoselectively form nine-membered hexahydrooxonine rings. acs.orgacs.org The reaction with 3-butyn-1-ol (B147353) can lead to even more complex bicyclic systems. beilstein-journals.orgx-mol.com

| Reagent | Lewis Acid | Product |

| 3-Buten-1-ol | TiCl₄, TiBr₄ | (E)-Hexahydrooxonines acs.orgacs.org |

| 3-Butyn-1-ol | TiCl₄, TiBr₄ | Octahydrocyclopenta[b]pyrans beilstein-journals.orgx-mol.com |

| Homoallylic alcohols | Brønsted Acid (e.g., TFA) | Tetrahydropyrans beilstein-journals.org |

Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemical outcomes of reactions involving 2-ethylcyclopropane-1-carbaldehyde are of significant interest in synthetic chemistry, where the creation of specific stereoisomers is crucial. The inherent chirality and strained ring system of this molecule influence the diastereoselectivity of its transformations, particularly in ring-opening and annulation reactions.

In the synthesis of complex molecules, such as the marine natural product cocosolide, specific isomers of 2-ethylcyclopropane-1-carbaldehyde are used to ensure the desired stereochemistry in the final product. For instance, (1R,2R)-2-ethylcyclopropane-1-carbaldehyde has been utilized in synthetic pathways where its stereochemistry directs the formation of subsequent stereocenters. scispace.comnih.gov

The diastereoselectivity of reactions can be quantified by the diastereomeric ratio (d.r.), which indicates the prevalence of one diastereomer over another. In the context of reactions involving derivatives of 2-ethylcyclopropane-1-carbaldehyde, such as the formation of 2-(2,4-dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde, a mixture of diastereomers is often produced. soton.ac.uk The specific ratios of these diastereomers provide insight into the controlling factors of the reaction. For example, the synthesis of 2-(2,4-dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde resulted in a diastereomeric ratio of 9:2:1 for its different stereoisomers, with the major product being (1S,2R,3R)-2-(2,4-dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde. soton.ac.uk

The following table summarizes the diastereomeric ratio obtained in a specific reaction involving a derivative of 2-ethylcyclopropane-1-carbaldehyde:

| Product | Diastereomeric Ratio | Major Diastereomer | Total Yield |

|---|---|---|---|

| 2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde | 9:2:1 | (1S,2R,3R)-isomer | 68% |

This data underscores that while a primary diastereomer can be favored, other stereoisomers are also formed, highlighting the complexity of achieving absolute stereocontrol.

Factors Influencing Stereocontrol in Ring Opening and Annulation

The stereochemical outcome of ring-opening and annulation reactions of cyclopropanes is governed by a delicate interplay of steric and electronic factors. bath.ac.uk In the case of 2-ethylcyclopropane-1-carbaldehyde and its derivatives, these factors dictate the facial selectivity of nucleophilic attack and the preferred conformations of transition states.

Steric Factors:

Steric hindrance plays a pivotal role in directing the approach of reagents. The substituents on the cyclopropane ring, namely the ethyl and aldehyde groups, create a sterically biased environment. For instance, in reactions where a nucleophile attacks the aldehyde, it will preferentially approach from the less hindered face to minimize steric repulsion. Similarly, in ring-opening reactions, the cleavage of a specific C-C bond can be influenced by the steric bulk of the substituents, leading to the formation of a thermodynamically more stable, less sterically congested intermediate. bath.ac.uknih.gov A "chair-like" transition state model has been proposed to predict the stereochemical outcome in certain insertion reactions, where substituents preferentially occupy equatorial positions to minimize steric strain. bath.ac.uk

Electronic Factors:

Electronic effects also exert significant control over the stereoselectivity of these transformations. The electron-withdrawing nature of the aldehyde group polarizes the cyclopropane ring, influencing its reactivity. In Lewis acid-catalyzed ring-openings, the coordination of the Lewis acid to the carbonyl oxygen can facilitate heterolytic cleavage of a cyclopropane bond, leading to a zwitterionic intermediate. researchgate.net The stability of this intermediate, and thus the reaction pathway, is influenced by the electronic nature of the substituents.

Furthermore, the conformation of the transition state can be dominated by electronic interactions. bath.ac.uk The alignment of orbitals during bond formation and cleavage is crucial for determining the stereochemical outcome. For example, in certain annulation reactions, the stereoselectivity can be dramatically influenced by the electronic density at different positions in the molecule. bath.ac.uk

The interplay of these steric and electronic factors is complex and can be modulated by the reaction conditions, such as the choice of catalyst, solvent, and temperature. soton.ac.ukbath.ac.uk Achieving high diastereoselectivity often requires careful optimization of these parameters to favor one reaction pathway over others.

Applications of 2 Ethylcyclopropane 1 Carbaldehyde in Complex Molecule Synthesis

Role as a Chiral Synthon and Building Block

Chiral cyclopropanes are significant building blocks in the synthesis of complex organic compounds. The defined stereochemistry of molecules like 2-ethylcyclopropane-1-carbaldehyde allows for the controlled construction of stereocenters in larger molecules. While the related (1S,2S)-2-ethylcyclopropane-1-carboxylic acid is well-established as a chiral building block for creating more complex molecules and as a precursor for pharmaceutical compounds , the aldehyde variant serves a similarly crucial role, particularly in reactions where the aldehyde group is a key electrophile.

A notable example is the use of (1R,2R)-2-ethylcyclopropane-1-carbaldehyde in the total synthesis of the marine natural product Cocosolide. In this synthesis, the aldehyde acts as a critical chiral fragment. It undergoes a highly stereoselective asymmetric allylation reaction, demonstrating its utility in transferring its inherent chirality to a new, more complex intermediate. This specific transformation underscores the value of 2-ethylcyclopropane-1-carbaldehyde as a chiral synthon, where both the cyclopropane's stereochemistry and the aldehyde's reactivity are harnessed to build intricate molecular frameworks nih.gov.

The table below summarizes the key attributes of 2-ethylcyclopropane-1-carbaldehyde as a chiral building block.

| Feature | Description | Source |

| Compound | 2-Ethylcyclopropane-1-carbaldehyde | nih.govnih.gov |

| Chirality | Exists as distinct stereoisomers (e.g., (1R,2R), (1S,2S)) | nih.gov |

| Functionality | Aldehyde group acts as an electrophile for C-C bond formation. | nih.gov |

| Key Application | Used as a key chiral fragment in the total synthesis of Cocosolide. | nih.gov |

| Transformation | Undergoes stereoselective additions, such as asymmetric allylation. | nih.gov |

Contributions to Total Synthesis of Natural Products and Bioactive Analogs (as intermediates)

The utility of a chemical building block is often best demonstrated by its successful incorporation into the total synthesis of a complex natural product. 2-Ethylcyclopropane-1-carbaldehyde serves as a key intermediate in such endeavors, where its specific stereochemistry and functionality are essential for achieving the final target.

The most prominent example is the first total synthesis of Cocosolide , a dimeric macrolide with immunosuppressive activity isolated from marine cyanobacteria. The synthetic strategy relied on a convergent approach where (1R,2R)-2-ethylcyclopropane-1-carbaldehyde was a crucial building block for one of the major fragments nih.gov.

The synthesis of this key fragment is outlined below:

The synthesis began with the creation of a cyclopropane-containing acid, which was then reduced and oxidized to yield the target aldehyde, (1R,2R)-2-ethylcyclopropane-1-carbaldehyde.

This chiral aldehyde was then subjected to an asymmetric allylation reaction.

The resulting homoallylic alcohol was further elaborated through a series of steps, including protection and oxidative cleavage, to yield a larger aldehyde fragment (aldehyde 12 in the published synthesis).

This fragment, containing the intact ethylcyclopropane (B72622) moiety, was coupled with another key fragment (allylsilane 9) in a Sakurai annulation reaction to construct the central tetrahydropyran (B127337) ring of Cocosolide nih.gov.

This successful synthesis not only confirmed the structure of the natural product but also highlighted the strategic importance of 2-ethylcyclopropane-1-carbaldehyde as an indispensable, non-commercially available intermediate for accessing complex bioactive molecules nih.gov. The rigidity and defined stereochemistry of the cyclopropane (B1198618) unit were critical for establishing the stereocenters in the final product.

Advanced Spectroscopic and Spectrometric Characterization of Transformation Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is critical in the study of transformation products of 2-Ethylcyclopropane-1-carbaldehyde, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

In studies of related cyclopropane (B1198618) derivatives, such as the transformation of enals to formyl cyclopropanes, HRMS has been instrumental. For instance, in the synthesis of (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde, a derivative of the target compound, HRMS (ESI) was used to confirm the elemental composition. The calculated m/z for the sodium adduct [C12H12N2O5+Na]+ was 287.0638, while the experimentally found value was 287.0634, corroborating the proposed structure. oregonstate.edu This level of precision is essential for verifying the outcomes of complex chemical transformations.

Table 1: Illustrative HRMS Data for a Derivative of 2-Ethylcyclopropane-1-carbaldehyde

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Reference |

| (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde | C₁₂H₁₂N₂O₅ | 287.0638 | 287.0634 | oregonstate.edu |

This interactive table showcases the power of HRMS in confirming the elemental composition of complex molecules.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of organic molecules in solution. For complex structures like the transformation products of 2-Ethylcyclopropane-1-carbaldehyde, a combination of 1D and 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

While specific experimental NMR data for 2-Ethylcyclopropane-1-carbaldehyde is not widely published, predicted NMR data can provide valuable insights into its expected spectral features.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylcyclopropane-1-carbaldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | ~9.5 | ~200 |

| CH (on cyclopropane ring, attached to CHO) | ~2.0-2.5 | ~40-45 |

| CH (on cyclopropane ring, attached to ethyl) | ~1.5-2.0 | ~30-35 |

| CH₂ (on cyclopropane ring) | ~0.8-1.2 | ~15-20 |

| CH₂ (of ethyl group) | ~1.3-1.6 | ~20-25 |

| CH₃ (of ethyl group) | ~0.9-1.1 | ~10-15 |

This interactive table provides predicted NMR chemical shifts for the parent compound, offering a basis for comparison with experimental data of its derivatives.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. nih.govdoi.org For a derivative like (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde, a COSY spectrum would show correlations between the aldehydic proton and the adjacent cyclopropyl (B3062369) proton, as well as between the protons of the ethyl group and the neighboring cyclopropyl proton. np-mrd.orgsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nih.govdoi.org This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. np-mrd.orgsemanticscholar.org In the case of our example derivative, the aldehydic proton signal would correlate with the aldehydic carbon signal, and each cyclopropyl and ethyl proton signal would correlate with its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes 4 bonds). nih.govdoi.org This is particularly useful for identifying quaternary carbons and for linking different spin systems together. np-mrd.orgsemanticscholar.org For instance, the aldehydic proton of (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde would show a correlation to the cyclopropyl carbon it is attached to, as well as to the other cyclopropyl carbons two bonds away.

Table 3: Experimental NMR Data for (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde

| Position | ¹H Chemical Shift (δ) ppm (J in Hz) | ¹³C Chemical Shift (δ) ppm | Key HMBC Correlations |

| CHO | 9.45 (d, J = 2.7) | 198.0 | Cq (aromatic), CH (cyclopropane) |

| Aromatic CH | 8.72 (d, J = 2.3), 8.37 (dd, J = 8.6, 2.3), 7.68 (d, J = 8.6) | 133.6, 126.8, 119.9 | Cq (aromatic) |

| Aromatic Cq | - | 150.1, 146.8, 139.0 | - |

| CH (cyclopropane, adjacent to CHO) | 2.49 (ddd, J = 8.1, 4.9, 2.7) | 33.1 | CHO, CH (cyclopropane), CH₂ (ethyl) |

| CH (cyclopropane, adjacent to Ar) | 2.88 (dd, J = 8.2, 8.0) | 36.8 | Cq (aromatic), CH (cyclopropane) |

| CH (cyclopropane, adjacent to ethyl) | 2.19 – 2.11 (m) | 31.6 | CH (cyclopropane), CH₂ (ethyl), CH₃ (ethyl) |

| CH₂ (ethyl) | 1.72 – 1.54 (m) | 25.6 | CH (cyclopropane), CH₃ (ethyl) |

| CH₃ (ethyl) | 1.09 (t, J = 7.4) | 13.0 | CH₂ (ethyl), CH (cyclopropane) |

This interactive table presents detailed experimental NMR data for a key derivative, illustrating the application of 2D NMR techniques. oregonstate.edu

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of whether they are connected through bonds. np-mrd.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR experiment identifies through-space correlations between protons, which is invaluable for determining the stereochemistry of a molecule. For small molecules, NOESY is the standard choice. np-mrd.org In the context of cyclopropane derivatives, NOESY can be used to establish the relative stereochemistry of the substituents on the cyclopropane ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive. np-mrd.orgnih.gov It provides similar through-space information to NOESY.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While obtaining suitable crystals of the parent aldehyde might be challenging, derivatives are often more amenable to crystallization.

For example, the absolute stereochemistry of a cyclopropanation product, ent-3i, a compound related to the dinitrophenyl derivative of 2-Ethylcyclopropane-1-carbaldehyde, was unambiguously determined by single-crystal X-ray diffraction analysis. oregonstate.edu This technique provides an atomic-level picture of the molecule, confirming bond lengths, bond angles, and the spatial arrangement of all atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Changes During Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

In the characterization of (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde, IR spectroscopy was used to identify key functional groups. The spectrum showed characteristic absorptions for the aldehyde C-H stretch, the C=O stretch of the aldehyde, and the nitro group (NO₂) stretches. oregonstate.edu

Table 4: Key IR Absorptions for (1S,2R,3R)-2-(2,4-Dinitrophenyl)-3-ethylcyclopropane-1-carbaldehyde

| Functional Group | Wavenumber (cm⁻¹) |

| Aldehyde C=O stretch | 1701 |

| Aromatic NO₂ stretch | 1530, 1346 |

| C-H stretches (aliphatic) | 3099, 2963, 2927, 2853 |

This interactive table highlights the key IR frequencies that confirm the presence of important functional groups in the derivative molecule. oregonstate.edu

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (1R,2R)-2-ethylcyclopropane-1-carbaldehyde?

Methodological Answer: Enantioselective synthesis often employs chiral auxiliaries or catalysts. A documented route (Scheme 2, ) involves cyclopropanation of a pre-organized precursor using (−)-B-methoxydiisopinocampheylborane [(−)IPC2BOMe] to induce stereocontrol. Key steps include:

- Cyclopropanation : AllylMgBr addition to a chiral boron intermediate at −82°C, followed by oxidation with H₂O₂/NaOH to form the cyclopropane ring.

- Oxidation : TEMPO-mediated oxidation of a primary alcohol intermediate to the aldehyde. Critical parameters include low-temperature control (−82°C) to minimize racemization and precise stoichiometry of the Grignard reagent. Yield optimization requires rigorous exclusion of moisture.

Q. Which spectroscopic techniques are essential for characterizing 2-ethylcyclopropane-1-carbaldehyde, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Aldehyde proton resonance at δ 9.5–10.0 ppm (sharp singlet). Cyclopropane protons appear as complex multiplet patterns (δ 1.0–2.5 ppm) due to ring strain and coupling.

- ¹³C NMR : Aldehyde carbon at δ 190–200 ppm; cyclopropane carbons at δ 15–25 ppm.

Q. How does the cyclopropane ring influence the reactivity of the aldehyde group in 2-ethylcyclopropane-1-carbaldehyde?

Methodological Answer: The strained cyclopropane ring increases electrophilicity of the aldehyde via hyperconjugation, enhancing susceptibility to nucleophilic attack (e.g., in Grignard additions). However, steric hindrance from the ethyl group may slow reactions. Experimental design should:

- Compare reactivity with non-cyclopropane aldehydes (e.g., propanal) under identical conditions.

- Use kinetic studies (e.g., monitoring by UV-Vis or NMR) to quantify rate differences. Computational modeling (DFT) can further elucidate electronic effects .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically enriched 2-ethylcyclopropane-1-carbaldehyde?

Methodological Answer: Racemization often occurs via ring-opening/ring-closing pathways. Mitigation strategies include:

- Low-temperature synthesis : Maintain reactions below −50°C to restrict molecular mobility.

- Steric shielding : Introduce bulky protecting groups (e.g., TBS ethers) adjacent to the aldehyde to hinder access to reactive intermediates.

- Chiral chromatography : Post-synthesis purification using chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical .

Q. How can computational chemistry predict the stability and regioselectivity of 2-ethylcyclopropane-1-carbaldehyde in ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map transition states to identify preferred ring-opening pathways (e.g., conrotatory vs. disrotatory mechanisms).

- Calculate activation energies for nucleophilic attacks at different positions (e.g., aldehyde vs. cyclopropane carbons). Software like Gaussian or ORCA paired with visualization tools (VMD, PyMol) enables analysis of molecular orbitals and electrostatic potentials .

Q. What role does 2-ethylcyclopropane-1-carbaldehyde play in the synthesis of bioactive cyclopropane-containing natural products?

Methodological Answer: The compound serves as a chiral building block in terpene and polyketide derivatives. For example:

- Cocosol analogs : Used in immunosuppressive agent synthesis, where the cyclopropane enhances metabolic stability.

- Medicinal chemistry : Incorporation into protease inhibitors to exploit the ring’s conformational rigidity. Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with SAR studies to evaluate the impact of the ethyl substituent .

Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of 2-ethylcyclopropane-1-carbaldehyde derivatives?

Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous stereochemical data. Key steps:

- Crystal growth : Use slow evaporation from non-polar solvents (e.g., hexane/EtOAc) to obtain high-quality crystals.

- Data collection : Resolve reflections to ≤1.0 Å for precise electron density maps.

- Refinement : Anisotropic displacement parameters and Hirshfeld surface analysis validate bond lengths/angles.

Q. What experimental precautions are necessary to handle 2-ethylcyclopropane-1-carbaldehyde due to its sensitivity to light or oxygen?

Methodological Answer:

Q. How should researchers address contradictions in reported spectroscopic data for 2-ethylcyclopropane-1-carbaldehyde across different studies?

Methodological Answer:

- Systematic benchmarking : Replicate experiments using identical instrumentation and conditions (solvent, temperature, concentration).

- Cross-validation : Combine NMR, IR, and X-ray data to resolve discrepancies.

- Error analysis : Quantify instrument-specific biases (e.g., magnetic field drift in NMR) via calibration standards .

Q. What green chemistry approaches can improve the sustainability of synthesizing 2-ethylcyclopropane-1-carbaldehyde?

Methodological Answer:

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste profiles.

- Catalyst recycling : Use immobilized chiral catalysts (e.g., silica-supported boronates) to reduce metal leaching.

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction times and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。